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molecular formula C7H6BrN3 B7901856 5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No. B7901856
M. Wt: 212.05 g/mol
InChI Key: ADRRYEGAXRHLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987250B2

Procedure details

To a stirring solution of (Z)-4-bromo-2-(1-hydrazonoethyl)pyridine (2.53 g, 11.8 mmol) in DCM (40 mL) was added (diacetoxyiodo)benzene (3.8 g, 11.8 mmol) in small portions over several minutes and stirred at room temperature for 45 minutes. The reaction was quenched with saturated 1:1 Na2S2O3/NaHCO3 solution (40 mL) and stirred until gas evolution ceased. The aqueous layer was extracted with DCM, dried over MgSO4, and purified by column chromatography (gradient 0 to 45% EtOAc in hexanes) to afford the product. 1H NMR (400 MHz, CDCl3) δ 8.50 (d, J=6.9 Hz, 2H), 7.79 (s, 2H), 6.97 (d, J=6.5 Hz, 2H), 2.57 (s, 7H).
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](/[C:8](=[N:10]\[NH2:11])/[CH3:9])[CH:3]=1.C(OI(C1C=CC=CC=1)OC(=O)C)(=O)C>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[N:11]=[N:10][C:8]([CH3:9])=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)\C(\C)=N/N
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated 1:1 Na2S2O3/NaHCO3 solution (40 mL)
STIRRING
Type
STIRRING
Details
stirred until gas evolution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (gradient 0 to 45% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrC1=CC=2N(C=C1)N=NC2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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